![molecular formula C22H19N5O2 B3754693 N1,N1-DIMETHYL-N4-[2-(4-NITROPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE](/img/structure/B3754693.png)
N1,N1-DIMETHYL-N4-[2-(4-NITROPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE
Overview
Description
N1,N1-DIMETHYL-N4-[2-(4-NITROPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE: is an organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring system substituted with a nitrophenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-DIMETHYL-N4-[2-(4-NITROPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where the quinazoline derivative is treated with nitrating agents such as nitric acid.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions, where the quinazoline derivative is reacted with dimethylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Dimethylamine, other nucleophiles.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: Due to its potential fluorescence properties, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Electronic Devices: It can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-[2-(4-NITROPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
- N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
- N1,N3,N5-Tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide
Comparison:
- Structural Differences: While similar compounds may share the quinazoline core or the presence of nitrophenyl groups, the specific substitutions and functional groups can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: N1,N1-DIMETHYL-N4-[2-(4-NITROPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE is unique due to its combination of a dimethylamino group and a nitrophenyl group, which imparts distinct electronic and steric properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-26(2)17-13-9-16(10-14-17)23-22-19-5-3-4-6-20(19)24-21(25-22)15-7-11-18(12-8-15)27(28)29/h3-14H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXLBWYDRXONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate](/img/structure/B3754633.png)
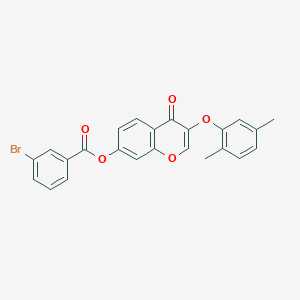
![3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol](/img/structure/B3754647.png)
![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate](/img/structure/B3754649.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3754653.png)
![2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3754654.png)
![ethyl 6,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate](/img/structure/B3754660.png)
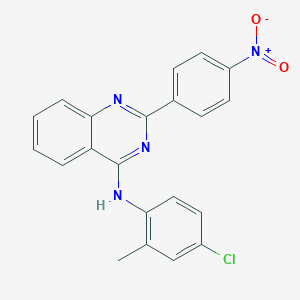
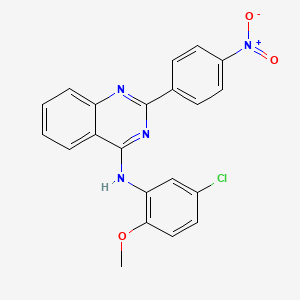

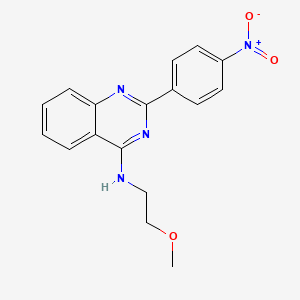
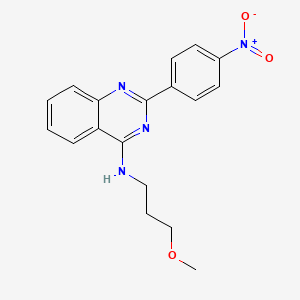
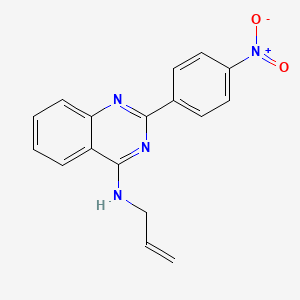
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine](/img/structure/B3754718.png)
